5,7-Diphenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Ethyl Ester
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Description
Scientific Research Applications
Overview of Pyrazolo[1,5-a]pyrimidine Scaffold
Pyrazolo[1,5-a]pyrimidine scaffold, a privileged heterocycle in drug discovery, showcases a broad spectrum of medicinal properties, including anticancer, anti-infectious, anti-inflammatory activities, and its role as central nervous system (CNS) agents, CRF1 antagonists, and radiodiagnostic agents. Its structure-activity relationship (SAR) studies have significantly interested medicinal chemists, leading to the development of various lead compounds targeting different diseases. This scaffold’s versatility allows for ongoing exploration in developing potential drug candidates, highlighting the need for novel synthetic strategies and further biological evaluations to exploit this scaffold's full potential (Cherukupalli et al., 2017).
Synthetic Strategies and Chemical Reactivity
A focus on the regio-orientation and regioselectivity in the synthesis of pyrazolo[1,5-a]pyrimidines reveals insights into the reactions of 3(5)-aminopyrazoles with 1,3-bielectrophilic reagents. This review highlights the synthetic challenges and controversies associated with the regio-orientation of substituents on the pyrimidine ring, providing a deeper understanding of the synthetic complexity and opportunities for novel compound development (Mohamed & Mahmoud, 2019).
Biological Significance and Medicinal Attributes
The pyrazolo[1,5-a]pyrimidine derivatives are recognized for their significant biological and medicinal properties, including anticancer and antimicrobial activities. Their potential in synthesizing novel central nervous system (CNS) acting drugs underscores the importance of functional chemical groups in heterocycles, which may serve as lead molecules for developing compounds with CNS activity. This highlights the scaffold’s relevance in addressing various CNS disorders, potentially contributing to the discovery of new therapeutic agents with reduced adverse effects (Saganuwan, 2017).
Properties
IUPAC Name |
ethyl 5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-2-26-21(25)17-14-22-24-19(16-11-7-4-8-12-16)13-18(23-20(17)24)15-9-5-3-6-10-15/h3-14H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVGNODMXRSGGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.